N-(3-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide
Description
N-(3-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide is an organic compound that belongs to the class of acetamides
Properties
Molecular Formula |
C12H11BrN2OS |
|---|---|
Molecular Weight |
311.20 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C12H11BrN2OS/c1-8-14-11(7-17-8)6-12(16)15-10-4-2-3-9(13)5-10/h2-5,7H,6H2,1H3,(H,15,16) |
InChI Key |
NAHRLZQLDADNLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide typically involves the reaction of 3-bromoaniline with 2-methyl-1,3-thiazole-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include solvents like dichloromethane or dimethylformamide, and the reaction is conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process might involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in redox reactions under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted phenyl derivatives, while hydrolysis would produce the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and bromophenyl group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide
- N-(3-fluorophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide
- N-(3-iodophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide
Uniqueness
N-(3-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding properties in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
